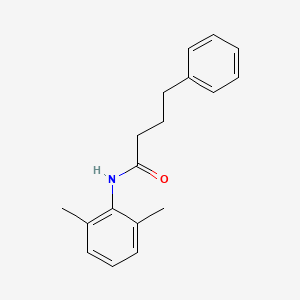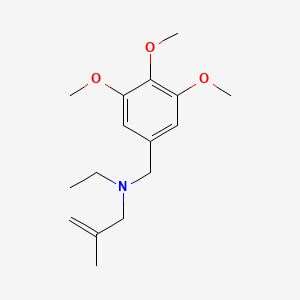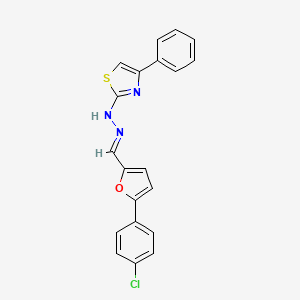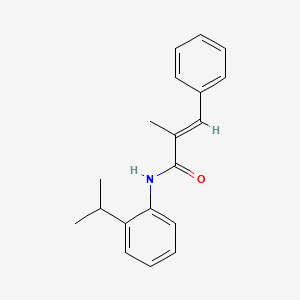
N-(2,6-dimethylphenyl)-4-phenylbutanamide
説明
N-(2,6-dimethylphenyl)-4-phenylbutanamide, commonly known as DMPPB, is a chemical compound that belongs to the class of amides. It is a white crystalline solid that is widely used in scientific research due to its unique properties. DMPPB has gained considerable attention in recent years due to its potential applications in the field of medicine and drug discovery.
科学的研究の応用
Synthesis and Biological Screening
- A study by Aziz‐ur‐Rehman et al. (2014) explored the synthesis of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide. These compounds exhibited moderate to good activities against Gram-negative & Gram-positive bacteria and demonstrated potential as enzyme inhibitors against lipoxygenase and chymotrypsin enzymes.
Molecular Complex Formation
- Research conducted by Lewiński et al. (1993) investigated a molecular complex of 2-[4-(dimethylamino)phenylimino]-3-oxo-N-phenylbutanamide, revealing its interaction via a hydrogen bond and π-π* interactions. This study highlighted the compound's potential in understanding molecular interactions.
Anticonvulsant Applications
- A significant application of this compound in medical research is its potential as an anticonvulsant. Yogeeswari et al. (2005) discovered N-(2,6-dimethylphenyl)-substituted semicarbazones with considerable anticonvulsant activity in various models of seizure, without neurotoxicity or hepatotoxicity.
- Additionally, Clark Cr (1988) compared the anticonvulsant and toxic properties of 4-amino-N-(2,6-dimethylphenyl)benzamide with other antiepileptic drugs, finding it highly effective in the maximal electroshock seizure model.
Polymerization and Materials Science
- In the field of materials science, Percec and Wang (1990) synthesized α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) using a phase transfer catalyzed polymerization process. This work contributes to the development of novel polymeric materials.
Chemical Structure and Reactivity
- Studies have also focused on the chemical structure and reactivity of N-(2,6-dimethylphenyl)-4-phenylbutanamide and its derivatives. For instance, Schmid et al. (2001) explored new C2v- and Chiral C2-Symmetric Olefin Polymerization Catalysts based on Nickel(II) and Palladium(II) Diimine Complexes.
特性
IUPAC Name |
N-(2,6-dimethylphenyl)-4-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO/c1-14-8-6-9-15(2)18(14)19-17(20)13-7-12-16-10-4-3-5-11-16/h3-6,8-11H,7,12-13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEBXDLLHRZXOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-4-phenylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![5-{[2-(dimethylamino)ethyl]amino}-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5727623.png)

![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5727638.png)


![2-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5727657.png)
![1-[4-(methylthio)-6-(4-morpholinyl)-2-phenyl-5-pyrimidinyl]ethanone](/img/structure/B5727678.png)

![2-(2-chlorophenyl)imidazo[1,2-a]pyridine](/img/structure/B5727707.png)
